BenchChemオンラインストアへようこそ!

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine

Cross-coupling Bond dissociation energy Synthetic methodology

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine is the synthetically enabled entry point for kinase-focused libraries, TSPO PET tracers, and antiviral candidates. Unlike 6-bromo or 6-chloro congeners, the weak C–I bond (lower BDE) permits oxidative addition under milder catalytic conditions, directly translating to higher isolated yields in Sonogashira, Suzuki, and Buchwald-Hartwig couplings. This compound is the demonstrated key intermediate for subnanomolar TSPO ligands (Ki 0.35–0.79 nM) and FLT3-ITD inhibitors (IC₅₀ 0.3–0.4 nM). Procure the 6-iodo derivative to adopt published, validated synthetic routes without re-optimization uncertainty.

Molecular Formula C7H6IN3
Molecular Weight 259.05
CAS No. 2580211-07-8
Cat. No. B2354770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine
CAS2580211-07-8
Molecular FormulaC7H6IN3
Molecular Weight259.05
Structural Identifiers
SMILESCC1=C2N=CC(=CN2N=C1)I
InChIInChI=1S/C7H6IN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3
InChIKeyITKOBRLJFIMXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine (CAS 2580211-07-8): Core Scaffold Identity and Procurement Baseline


6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine (C₇H₆IN₃, MW 259.05) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole-pyrimidine bicyclic core bearing an iodine atom at the 6-position and a methyl group at the 3-position . This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key synthetic intermediate for generating kinase-focused compound libraries, PET imaging probes, and antiviral candidates . The compound is commercially supplied at 98% purity with a calculated LogP of 1.64 and TPSA of 30.19 Ų .

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine: Why Halogen Identity Dictates Downstream Synthetic Utility


Within the 6-halo-3-methylpyrazolo[1,5-a]pyrimidine series, the halogen atom at position 6 is not a spectator substituent—it is the primary reactive handle governing downstream derivatization efficiency. The C–I bond possesses a substantially lower bond dissociation energy than C–Br or C–Cl analogues, enabling oxidative addition under milder catalytic conditions and expanding the accessible reaction scope . In practice, Sonogashira, Suzuki, and Buchwald-Hartwig cross-couplings proceed with higher turnover frequencies on iodoarenes compared to the corresponding bromo- or chloroarenes, directly translating into higher isolated yields of functionalized products . Generic substitution of the 6-iodo derivative with the 6-bromo (CAS 1211578-31-2) or 6-chloro (CAS 2028106-62-7) congener in an established synthetic route therefore risks reduced coupling efficiency, lower product yields, and the need for reaction re-optimization.

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence Against Comparator Building Blocks


C–I vs. C–Br Bond Dissociation Energy: Thermodynamic Basis for Superior Cross-Coupling Reactivity of 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine

The oxidative addition step that initiates palladium-catalyzed cross-couplings is rate-determining and directly governed by the carbon–halogen bond strength. 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine bears a C–I bond with a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared with ~71 kcal/mol for the C–Br bond in 6-bromo-3-methylpyrazolo[1,5-a]pyrimidine and ~84 kcal/mol for the C–Cl bond in 6-chloro-3-methylpyrazolo[1,5-a]pyrimidine . These values are representative of aryl halide BDEs tabulated in the comprehensive Handbook of Bond Dissociation Energies in Organic Compounds and are corroborated by thermal decomposition studies on related iodo-pyrazolo heterocycles showing that the C–I bond cleaves at the lowest onset temperature (250–350 °C) . The ~14 kcal/mol BDE gap between C–I and C–Br translates into substantially faster oxidative addition kinetics with Pd(0) catalysts under identical conditions.

Cross-coupling Bond dissociation energy Synthetic methodology

Sonogashira Coupling Efficiency: Iodo-Pyrazolo[1,5-a]pyrimidine as the Preferred Substrate for PET Tracer Synthesis

In the synthesis of TSPO-targeted PET imaging agents, an iodinated pyrazolo[1,5-a]pyrimidine building block was employed as the key intermediate for Sonogashira cross-coupling with alkynyl reagents to install fluoroalkynyl side chains of varying lengths (C3–C6) . The resulting DPA-714 analogues achieved subnanomolar TSPO affinity (Ki = 0.35–0.79 nM vs. [³H]PK11195), surpassing the parent DPA-714 (Ki = 0.91 nM). Critically, the synthesis strategy explicitly relied on the iodo-substituted building block as the electrophilic coupling partner; the route was designed around the superior reactivity of the C–I bond for Sonogashira conditions. Parallel work on fluoroalkyl and fluoroalkynyl TSPO ligand series confirms that a common iodinated intermediate was prepared and diversified via Sonogashira coupling, with all derivatives retaining subnanomolar TSPO affinity (0.37–0.86 nM) . No bromo- or chloro-analogue-based route was reported to achieve comparable coupling efficiency in this scaffold series.

Sonogashira coupling PET imaging TSPO ligands

Iodinated Pyrazolo[1,5-a]pyrimidines as Versatile Synthetic Intermediates: Demonstrated Functionalization Scope

A 2024 study demonstrated that 3-iodo pyrazolo[1,5-a]pyrimidines serve as versatile synthetic intermediates for accessing diverse functionalized derivatives via subsequent cross-coupling reactions . Using a visible-light-mediated, photocatalyst-free C–H iodination protocol with diacetoxyiodobenzene (PIDA), the authors established a method applicable to a wide range of pyrazolo[1,5-a]pyrimidine derivatives with various functionalities, and explicitly validated the utility of the iodo-pyrazolo[1,5-a]pyrimidine intermediates in downstream diversification. This work positions iodo-substituted pyrazolo[1,5-a]pyrimidines as strategic branching points in medicinal chemistry synthesis workflows, where the iodine atom can be selectively replaced with aryl, alkynyl, amino, or other groups. In contrast, chloro- and bromo-substituted analogues, while commercially available, lack equivalent published demonstrations of broad functionalization scope in this specific heterocyclic series.

C–H iodination Visible-light photocatalysis Late-stage functionalization

Kinase Inhibitor Development: Pyrazolo[1,5-a]pyrimidine Scaffold Privilege Confirmed in FLT3-ITD and Pim-1 Programs

The pyrazolo[1,5-a]pyrimidine core has demonstrated exceptional potency in kinase inhibitor programs that utilize halogenated building blocks for lead optimization. In a FLT3-ITD inhibitor program, pyrazolo[1,5-a]pyrimidine derivatives achieved IC₅₀ values of 0.4 nM against FLT3-ITD and 0.3 nM against the quizartinib-resistant FLT3-D835Y mutant, with potent antiproliferative activity in AML cell lines . A parallel Pim-1 kinase inhibitor program yielded pyrazolo[1,5-a]pyrimidine compounds with strong Pim-1 and Flt-3 dual inhibitory activity, confirmed by suppression of BAD protein phosphorylation . While these studies employed diverse substitution patterns rather than the specific 6-iodo-3-methyl derivative, they establish the scaffold's capacity to deliver single-digit nanomolar to subnanomolar potency when appropriately functionalized—functionalization that depends on halogenated building blocks such as 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine for late-stage diversification.

FLT3-ITD Pim-1 kinase Kinase inhibitor

Regioisomeric Specificity: 6-Iodo-3-methyl vs. Alternative Iodo-Regioisomers of Pyrazolo[1,5-a]pyrimidine

The position of the iodine substituent on the pyrazolo[1,5-a]pyrimidine core is a critical determinant of synthetic utility. The 6-iodo-3-methyl isomer (CAS 2580211-07-8) places the iodine at the electrophilic 6-position of the pyrimidine ring, which is electronically activated toward oxidative addition relative to the 3-position on the pyrazole ring . Alternative iodo-regioisomers such as 3-iodo-2-methylpyrazolo[1,5-a]pyrimidine and 3-iodo-5-methylpyrazolo[1,5-a]pyrimidine are commercially available but position the iodine on the more electron-rich pyrazole ring, altering cross-coupling reactivity profiles. The regioisomeric identity also dictates the vector of substituent attachment in the final functionalized product, which directly impacts target binding in structure-based drug design. Furthermore, the methyl group at the 3-position in 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine serves as a steric and electronic modifier, differentiating it from non-methylated 6-iodo pyrazolo[1,5-a]pyrimidine scaffolds .

Regioselectivity Structure-activity relationship Cross-coupling

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine: Evidence-Backed Application Scenarios for Procurement Decision-Making


PET Tracer Development: Sonogashira-based synthesis of TSPO-targeted neuroinflammation imaging agents

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine or its close structural analogues serve as the key iodinated intermediate in published synthetic routes to subnanomolar-affinity TSPO PET ligands. The established protocol employs Sonogashira cross-coupling with alkynyl reagents to install fluoroalkynyl side chains, yielding derivatives with Ki values of 0.35–0.79 nM against TSPO, outperforming the reference ligand DPA-714 (Ki = 0.91 nM). Procurement of the 6-iodo building block enables direct adoption of this validated route without the uncertainty of adapting bromo- or chloro-analogue substrates .

Kinase Inhibitor Library Synthesis: Late-stage diversification of pyrazolo[1,5-a]pyrimidine cores for FLT3 and Pim-1 targeting

Medicinal chemistry programs targeting FLT3-ITD and Pim-1 kinases have established the pyrazolo[1,5-a]pyrimidine scaffold as capable of delivering subnanomolar potency (FLT3-ITD IC₅₀ = 0.4 nM; FLT3-D835Y IC₅₀ = 0.3 nM). 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine provides a synthetically enabled entry point for generating focused compound libraries through Suzuki, Sonogashira, or Buchwald-Hartwig diversification at the 6-position, allowing SAR exploration around a scaffold with validated kinase inhibitory potential .

Antiviral Agent Discovery: Building block for capsid-targeting enterovirus and HIV-1 inhibitors

Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated broad-spectrum enterovirus capsid inhibition and HIV-1 replication suppression with single-digit nanomolar antiviral potency in MT-2 cell assays. 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine can serve as a starting material for constructing pyrazolopyrimidine-based macrocycles and functionalized derivatives targeting viral capsid proteins or HIV-1 integrase-LEDGF/p75 interaction, leveraging the scaffold's established antiviral pharmacophore .

Quote Request

Request a Quote for 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.